

# Azido-PEG1-PFP ester chemical structure

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## Compound of Interest

Compound Name: Azido-PEG1-PFP ester

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An In-Depth Technical Guide to **Azido-PEG1-PFP Ester**

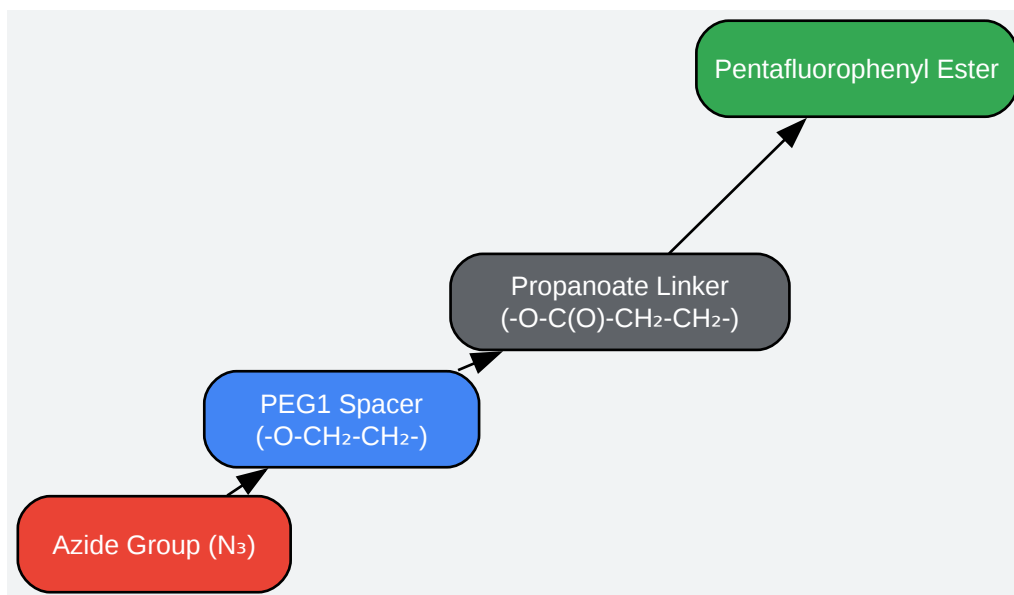
## Introduction

**Azido-PEG1-PFP ester** is a heterobifunctional crosslinking reagent that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.<sup>[1]</sup> This molecule is composed of three key functional components: an azide group for "click chemistry," a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a pentafluorophenyl (PFP) ester for efficient amine ligation.<sup>[1][2]</sup> The PFP ester is a highly reactive moiety that readily forms stable amide bonds with primary and secondary amines, and it exhibits greater stability against hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters.<sup>[3][4]</sup> This enhanced stability provides greater flexibility and efficiency in conjugation reactions.<sup>[4]</sup>

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and common applications of **Azido-PEG1-PFP ester**, making it a vital resource for researchers, scientists, and professionals in drug development.

## Core Chemical Properties and Structure

**Azido-PEG1-PFP ester** is a well-defined chemical entity with specific properties that make it suitable for precise bioconjugation tasks. Its structure is designed for maximum efficiency, allowing for a two-step sequential or one-pot conjugation strategy.



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Caption: Chemical structure of **Azido-PEG1-PFP ester**.

## Quantitative Data Summary

The key physicochemical properties of **Azido-PEG1-PFP ester** are summarized in the table below for easy reference.

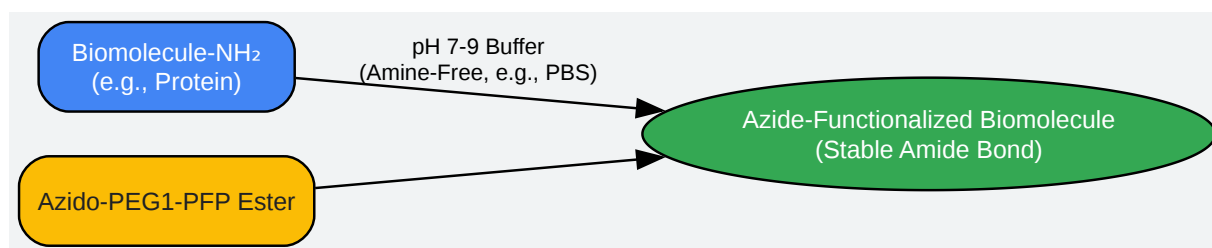
Property	Value	Reference(s)
CAS Number	1807505-32-3	[3][5]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> F <sub>5</sub> N <sub>3</sub> O <sub>3</sub>	[5][6]
Molecular Weight	325.20 g/mol	[3][5]
IUPAC Name	perfluorophenyl 3-(2-azidoethoxy)propanoate	[5]
Purity	Typically >95% - 98%	[3][5]
Solubility	Soluble in common organic solvents like DMSO, DMF, and DCM	[3]
Storage Conditions	-20°C for long-term storage (months to years)	[3][5]

## Functional Moieties and Reaction Mechanisms

The utility of **Azido-PEG1-PFP ester** stems from its two distinct reactive ends, enabling specific and controlled conjugation pathways.

### The Amine-Reactive PFP Ester

The pentafluorophenyl ester is an activated ester that reacts efficiently with primary and secondary amine groups found on proteins (e.g., lysine residues) and amine-modified oligonucleotides to form a highly stable amide bond.[4][5] The PFP group is an excellent leaving group, facilitating a rapid and high-yield reaction.[2][5]



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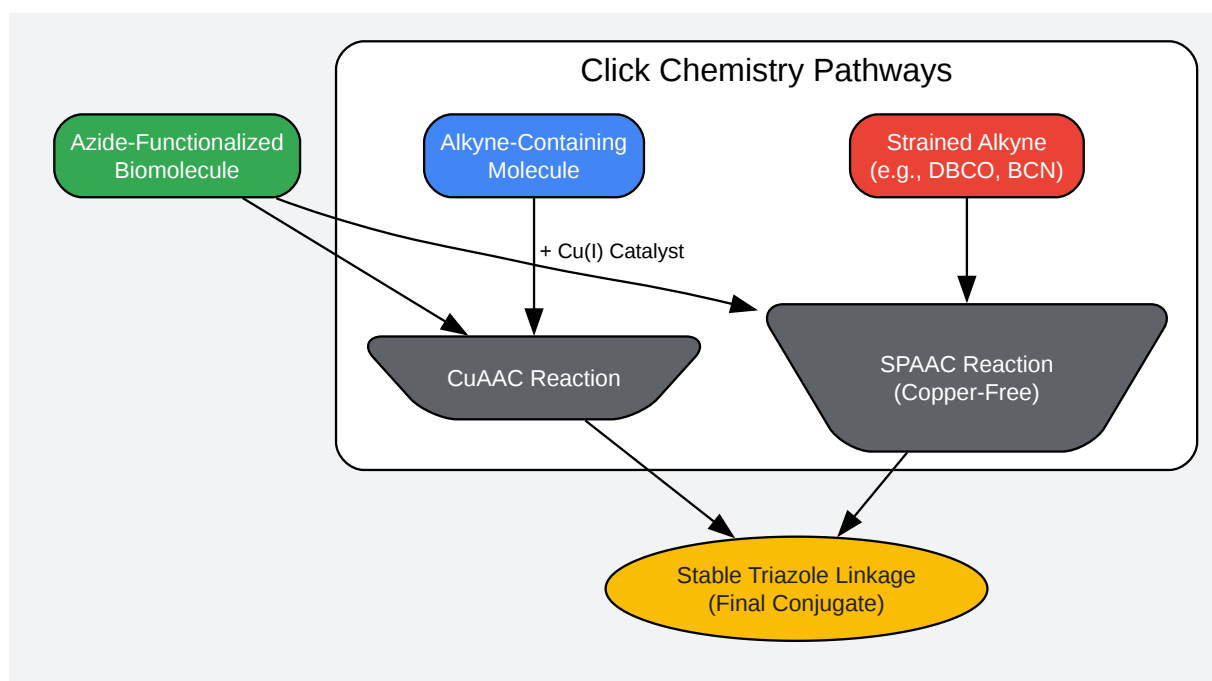
Caption: PFP ester reaction with a primary amine.

## The Azide Group for Click Chemistry

The terminal azide group is the second functional handle, which remains inert during the initial amine conjugation. This group is specifically designed for "click chemistry" reactions, providing a highly selective method for subsequent labeling.<sup>[2][3][7]</sup>

Two primary click chemistry pathways are available:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.<sup>[3][7]</sup>
  - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts with a strained cyclooctyne, such as DBCO or BCN, to form a stable triazole.<sup>[3][7]</sup>
- This is particularly useful for live-cell labeling where copper toxicity is a concern.



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Caption: Azide group reactivity via click chemistry.

## Experimental Protocol: General Protein Labeling

This protocol provides a general method for labeling a protein with **Azido-PEG1-PFP ester**. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

### Materials:

- Protein of interest (1-10 mg/mL)
- Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- **Azido-PEG1-PFP ester**
- Anhydrous organic solvent (DMSO or DMF)
- Desalting columns or dialysis equipment for purification

### Methodology:

- **Buffer Exchange:** Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target protein for reaction with the PFP ester.<sup>[8]</sup> If necessary, perform a buffer exchange using a desalting column or dialysis.
- **Prepare PFP Ester Solution:** Immediately before use, equilibrate the vial of **Azido-PEG1-PFP ester** to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.<sup>[8]</sup> Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis over time.<sup>[4][8]</sup>
- **Calculate Molar Excess:** Determine the amount of PFP ester needed. A 10- to 20-fold molar excess of the PFP ester over the protein is a common starting point for antibodies to achieve a labeling ratio of 4-6 linkers per molecule.<sup>[8]</sup> This ratio should be optimized for each specific application.
- **Conjugation Reaction:** Add the calculated volume of the PFP ester stock solution to the protein solution while gently vortexing.

- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.
- Purification: Remove non-reacted PFP ester and byproducts by running the reaction mixture through a desalting column or by dialyzing against PBS.
- Characterization: The resulting azide-functionalized protein is now ready for a subsequent click chemistry reaction. The degree of labeling can be quantified using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

## Applications in Research and Drug Development

The unique properties of **Azido-PEG1-PFP ester** make it a versatile reagent for several advanced applications:

- PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[7]
- Antibody-Drug Conjugates (ADCs): The linker can be used to attach an azide handle to an antibody. A cytotoxic drug modified with an alkyne can then be "clicked" onto the antibody, creating a targeted therapeutic agent.[4]
- Biomolecule Labeling: It is widely used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules for downstream applications such as fluorescent imaging, pull-down assays, and surface immobilization.[2][5]

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